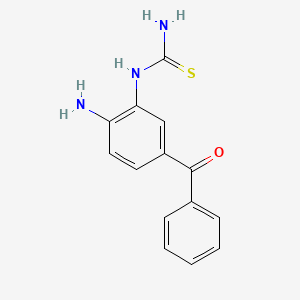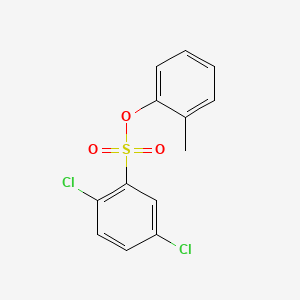![molecular formula C28H26N2 B14381807 3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole CAS No. 90162-56-4](/img/structure/B14381807.png)
3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two indole moieties connected by an ethenyl bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce indoline derivatives.
Applications De Recherche Scientifique
3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole involves its interaction with various molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3-Trimethyl-3H-indole: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-3-carbinol: A bioactive compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness
3-[2-(3,3-Dimethyl-3H-indol-2-yl)ethenyl]-1-ethyl-2-phenyl-1H-indole is unique due to its dual indole structure and the presence of both dimethyl and phenyl groups
Propriétés
Numéro CAS |
90162-56-4 |
|---|---|
Formule moléculaire |
C28H26N2 |
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
2-[2-(1-ethyl-2-phenylindol-3-yl)ethenyl]-3,3-dimethylindole |
InChI |
InChI=1S/C28H26N2/c1-4-30-25-17-11-8-14-21(25)22(27(30)20-12-6-5-7-13-20)18-19-26-28(2,3)23-15-9-10-16-24(23)29-26/h5-19H,4H2,1-3H3 |
Clé InChI |
KOGTZYBCPFWSHD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=CC4=NC5=CC=CC=C5C4(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,2-Trifluoro-N-[2-(1-methyl-2,5-dioxocyclopentyl)ethyl]acetamide](/img/structure/B14381725.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
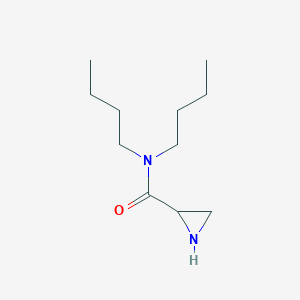
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)
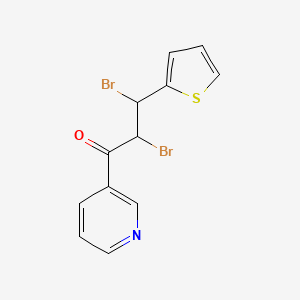
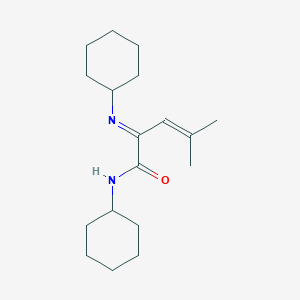
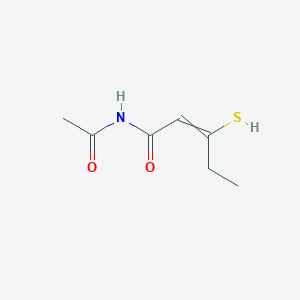
![(Bicyclo[4.1.0]heptan-7-ylidene)acetic acid](/img/structure/B14381763.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-4-fluorobenzamide;oxalic acid](/img/structure/B14381767.png)
